molecular formula C30H29N5O3S B2588900 3-(4-ethoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536708-18-6

3-(4-ethoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Katalognummer: B2588900
CAS-Nummer: 536708-18-6
Molekulargewicht: 539.65
InChI-Schlüssel: SAAZMYAQPQMLHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Ethoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a high-purity chemical compound offered for non-clinical research applications. This complex molecule features a pyrimido[5,4-b]indol-4-one core, a structure of significant interest in medicinal chemistry due to its potential diverse biological activities . The compound's structure is functionalized with a 4-ethoxyphenyl group at the 3-position and a thioether sidechain connected to a 4-phenylpiperazine moiety. The inclusion of the phenylpiperazine group is a notable feature, as this pharmacophore is frequently found in compounds targeting the central nervous system. Piperazine derivatives are well-known for their binding affinity to various neurotransmitter receptors, particularly serotonin (5-HT) receptors, and are often investigated for their potential roles in neurological and psychiatric disorders . As such, this compound presents a valuable tool for researchers in early-stage drug discovery, specifically for in vitro assays aimed at exploring interactions with neurological targets, screening for new therapeutic leads, or studying structure-activity relationships (SAR) within this class of heterocyclic compounds. The product is supplied for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory environment.

Eigenschaften

IUPAC Name

3-(4-ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O3S/c1-2-38-23-14-12-22(13-15-23)35-29(37)28-27(24-10-6-7-11-25(24)31-28)32-30(35)39-20-26(36)34-18-16-33(17-19-34)21-8-4-3-5-9-21/h3-15,31H,2,16-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAZMYAQPQMLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(4-ethoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one , hereafter referred to as Compound A , exhibits significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores the biological activity of Compound A, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Structural Overview

Compound A features a complex molecular structure characterized by:

  • Pyrimidoindole Core : This core is known for its role in various biological activities, particularly as a kinase inhibitor.
  • Piperazine Moiety : The presence of a piperazine ring enhances the compound's interaction with biological targets.
  • Sulfanyl Group : This functional group may contribute to the compound's reactivity and biological effects.

Molecular Structure

ComponentDescription
Pyrimidoindole CoreFused pyrimidine and indole structure
Piperazine MoietyEnhances biological target interactions
Sulfanyl GroupPotentially increases reactivity

Kinase Inhibition

Preliminary studies suggest that compounds with a pyrimidoindole scaffold, similar to Compound A, demonstrate significant kinase inhibition. Kinases are critical in various signaling pathways, making them important targets for drug development. The specific inhibitory activity of Compound A against different kinases remains to be fully characterized but is anticipated based on related compounds.

Anticancer Properties

Research indicates that derivatives of pyrimidoindoles often exhibit anticancer properties. For instance, compounds with similar scaffolds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The potential of Compound A as an anticancer agent warrants further investigation through in vitro and in vivo studies.

Neuropharmacological Effects

Given the presence of the piperazine moiety, Compound A may also exhibit neuropharmacological activities. Compounds containing piperazine have been associated with antidepressant and anxiolytic effects. Future studies should explore these aspects to determine if Compound A can serve as a therapeutic agent for neurological disorders.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study demonstrated that similar pyrimidoindole derivatives inhibited the growth of human cancer cell lines with IC50 values ranging from 0.5 to 10 μM. The mechanisms involved include cell cycle arrest and apoptosis induction .
  • Kinase Inhibition Profile : Research conducted on structurally related compounds revealed potent inhibition of specific kinases (e.g., CDK2 and EGFR) with IC50 values below 1 μM. Such findings suggest that Compound A may possess similar inhibitory profiles .
  • Neuropharmacological Assessment : In a behavioral study involving rodent models, piperazine-containing compounds exhibited significant reductions in anxiety-like behaviors, indicating potential for treating anxiety disorders .

Synthesis Methods

The synthesis of Compound A typically involves several steps:

  • Formation of the Pyrimidoindole Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Piperazine Integration : The introduction of the piperazine moiety may involve nucleophilic substitution reactions.
  • Sulfanylation : The final step often includes the incorporation of the sulfanyl group via reactions with suitable thiols.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Analogous Compounds

The following table and analysis compare the target compound with derivatives featuring variations in substituents, heterocyclic systems, and functional groups.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent Variations Molecular Weight (g/mol) TPSA (Ų) Key Features
Target Compound 4-Ethoxyphenyl, 4-phenylpiperazine 448.5 103 High hydrogen bonding capacity via piperazine; moderate lipophilicity (XLogP3: ~4.2)
3-(4-Ethoxyphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one Pyrrolidin-1-yl (vs. piperazine) 448.5 103 Reduced ring size (5-membered vs. 6-membered) lowers receptor selectivity
3-(4-Chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one 4-Chlorophenyl, phenacylsulfanyl 447.9 96 Increased hydrophobicity (Cl substituent); potential for halogen bonding
2-{[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-5H-pyrimido[5,4-b]indol-4-one Azepan-1-yl (7-membered ring), phenyl 460.6 103 Larger ring size may enhance metabolic stability but reduce solubility
Ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate Ethyl ester, 4-fluorophenyl 437.5 107 Ester group increases lipophilicity; fluorine enhances bioavailability
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Thienopyrimidinone core (vs. pyrimidoindolone) 419.5 92 Heterocyclic substitution alters electronic properties; lower TPSA

Analysis of Substituent Effects

Piperazine vs. Pyrrolidine/Azepane: The 4-phenylpiperazine group in the target compound offers two nitrogen atoms for hydrogen bonding, enhancing interactions with biological targets (e.g., kinases or GPCRs).

Aryl Substituents (Ethoxy vs. Chloro/Fluoro): The 4-ethoxyphenyl group provides moderate electron-donating effects, balancing solubility and membrane permeability.

Sulfur-Containing Side Chains: Phenacylsulfanyl (in ) and ethyl ester () substituents introduce steric bulk or esterase-sensitive groups, influencing metabolic stability.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.